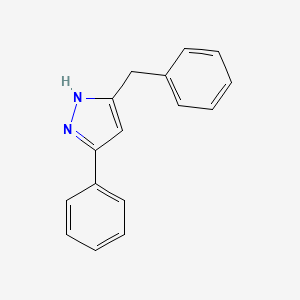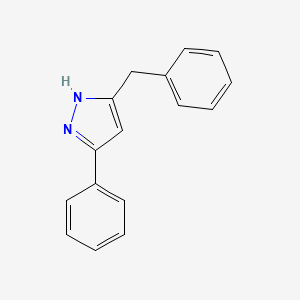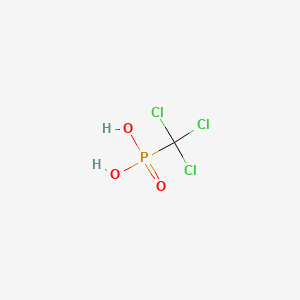![molecular formula C25H22N4O3S B11964935 methyl 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11964935.png)
methyl 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ME 4-(2-(((1-BENZYL-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE is a complex organic compound with the molecular formula C25H22N4O3S and a molecular weight of 458.543 g/mol . This compound is part of a class of chemicals known for their diverse pharmacological activities, particularly those involving the benzimidazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require heating under reflux in solvents such as pyridine or acetonitrile .
Industrial Production Methods
. the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
ME 4-(2-(((1-BENZYL-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzimidazole ring.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
ME 4-(2-(((1-BENZYL-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for ME 4-(2-(((1-BENZYL-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE involves its interaction with various molecular targets. The benzimidazole moiety allows it to bind to enzymes and receptors, disrupting their normal function . This interaction can inhibit microbial growth or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- ME 4-(2-(((1-ETHYL-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE
- ME 4-(2-(((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE
- ME 4-(2-(((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE
Uniqueness
What sets ME 4-(2-(((1-BENZYL-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)CARBOHYDRAZONOYL)BENZOATE apart is its specific benzimidazole substitution, which enhances its binding affinity and specificity for certain biological targets . This makes it a valuable compound in both research and potential therapeutic applications.
Properties
Molecular Formula |
C25H22N4O3S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H22N4O3S/c1-32-24(31)20-13-11-18(12-14-20)15-26-28-23(30)17-33-25-27-21-9-5-6-10-22(21)29(25)16-19-7-3-2-4-8-19/h2-15H,16-17H2,1H3,(H,28,30)/b26-15+ |
InChI Key |
ORFIIENQPQCECH-CVKSISIWSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![DI(Tert-butyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11964852.png)
![5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964855.png)




![2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11964887.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11964893.png)

![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964899.png)


![(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11964919.png)
